molecular formula C25H22ClN3O2 B2824939 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 844858-03-3

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2824939
CAS No.: 844858-03-3
M. Wt: 431.92
InChI Key: NBUUMQWGGAJHQQ-UHFFFAOYSA-N
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Description

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including a chlorobenzyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the benzimidazole core, which can be synthesized via the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, while the methoxyphenyl group can be added via a Friedel-Crafts alkylation reaction. The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction, but typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired outcome.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may have potential as a probe for studying biological processes or as a tool for modifying biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or to modulate biological pathways.

    Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one will depend on its specific interactions with biological targets. For example, it may bind to a specific enzyme or receptor, modulating its activity and thereby affecting a biological pathway. The molecular targets and pathways involved will need to be identified through experimental studies, which may include techniques such as molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one include other benzimidazole derivatives, such as:

  • 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one
  • 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
  • 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both a chlorobenzyl and a methoxyphenyl group, along with the benzimidazole and pyrrolidinone cores, provides a unique structural framework that can be exploited for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUUMQWGGAJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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